

Ethyltriocetylphosphonium Bromide (CAS: 56022-37-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyltriocetylphosphonium bromide*

Cat. No.: *B1618194*

[Get Quote](#)

An In-depth Examination of a Versatile Quaternary Phosphonium Salt

Ethyltriocetylphosphonium bromide, a quaternary phosphonium salt with the CAS number 56022-37-8, is a compound of interest in various chemical research and development sectors. Its molecular structure, featuring a central phosphorus atom bonded to one ethyl group and three octyl chains, imparts unique properties that make it a valuable component in applications ranging from catalysis to the formulation of ionic liquids. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic methodologies related to **Ethyltriocetylphosphonium bromide**, aimed at researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Quantitative data for **Ethyltriocetylphosphonium bromide** is not extensively reported in publicly available literature. However, by examining data for structurally similar compounds, such as other alkyltriocetylphosphonium salts, we can infer its likely characteristics. The fundamental properties are summarized below.

Property	Value	Source/Analogue
CAS Number	56022-37-8	-
Molecular Formula	C ₂₆ H ₅₆ PBr	[1]
Molecular Weight	479.61 g/mol	[1]
Melting Point	Not available. Other long-chain tetraalkylphosphonium bromides are typically solids with melting points below 100 °C. For example, Tetraoctylphosphonium bromide has a melting point of 75 - 80 °C.	Inferred from Tetraoctylphosphonium Bromide [2]
Boiling Point	Decomposes before boiling.	General property of ionic salts
Density	Not available. The density of similar phosphonium ionic liquids is typically slightly less than 1 g/mL. For example, Trihexyltetradecylphosphonium bromide has a density of 0.96 g/mL.	Inferred from Trihexyltetradecylphosphonium bromide
Solubility	Expected to be soluble in many organic solvents like dichloromethane and chloroform, with limited solubility in water.	Inferred from Tetraoctylphosphonium Bromide [2]

Applications in Research and Development

Quaternary phosphonium salts are a well-established class of compounds with diverse applications. While specific studies on **Ethyltriocetylphosphonium bromide** are limited, its structural features suggest its utility in the following areas:

- Phase-Transfer Catalysis: Like other quaternary ammonium and phosphonium salts, **Ethyltriocetylphosphonium bromide** is expected to function as an effective phase-transfer catalyst (PTC).[3] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.[3] The lipophilic nature of the three octyl chains would enhance its solubility in organic solvents, making it suitable for a variety of organic transformations.[4]
- Ionic Liquids: Phosphonium salts with long alkyl chains are known to form ionic liquids (ILs), which are salts that are liquid at or near room temperature.[5][6] These materials are of great interest as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties.[5][6] A study on a series of alkyltriocetylphosphonium chlorides demonstrates that the physical properties can be tuned by varying the length of the fourth alkyl chain.[5][7]
- Nanoparticle Synthesis: Triocetylphosphine, a precursor to this compound, is widely used as a stabilizing agent in the synthesis of nanoparticles.[8][9] Phosphonium salts can also play a role in the stabilization of nanoparticles, and their properties can influence the size and dispersibility of the resulting nanomaterials.[10]
- Potential Antimicrobial Agents: Research has indicated that some long-chain phosphonium ionic liquids exhibit antibacterial activity.[11] The lipophilic character of the alkyl chains allows these compounds to interact with and disrupt bacterial cell membranes.

Experimental Protocols

A general experimental protocol for the synthesis of alkyltriocetylphosphonium salts can be adapted for the preparation of **Ethyltriocetylphosphonium bromide**. The fundamental reaction is the quaternization of triocetylphosphine with an ethyl halide.

Synthesis of **Ethyltriocetylphosphonium Bromide** (General Procedure)

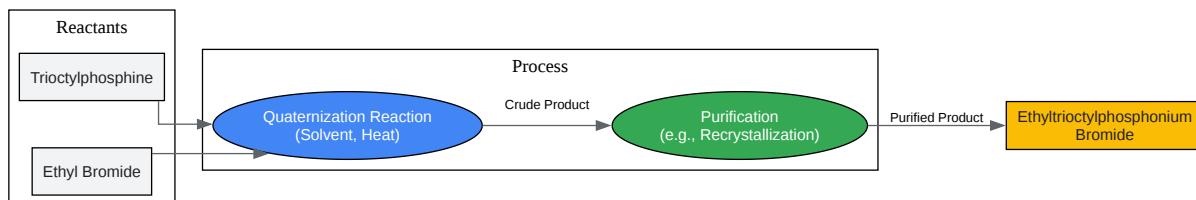
This procedure is based on the general synthesis of alkyltriocetylphosphonium halides.[5][10][12]

Materials:

- Trioctylphosphine (TOP)
- Ethyl bromide
- Anhydrous solvent (e.g., toluene, acetonitrile)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylphosphine in an appropriate volume of anhydrous solvent under an inert atmosphere.
- Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as ^{31}P NMR spectroscopy.[10]
- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system or by washing with a non-polar solvent to remove any unreacted starting materials.
- Dry the purified product under vacuum to yield **Ethyltrioctylphosphonium bromide**.


Safety and Handling

Specific safety data for **Ethyltrioctylphosphonium bromide** is not readily available. However, based on the safety data sheets (SDS) of similar phosphonium salts, the following precautions should be taken:

- General Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13][14][15][16]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]
- Storage: Keep the container tightly closed in a dry and cool place.[15] Phosphonium salts can be hygroscopic.
- Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. Some phosphonium salts are toxic to aquatic life.[13][15]

Diagrams

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethytriocetylphosphonium bromide**.

In conclusion, while specific experimental data on **Ethytriocetylphosphonium bromide** is sparse, its structural analogy to other well-studied quaternary phosphonium salts provides a strong basis for understanding its properties and potential applications. As a phase-transfer catalyst, a precursor to ionic liquids, and a potential component in materials science, it represents a compound of considerable interest for further investigation by the scientific community. Researchers working with this compound should exercise due caution, following the general safety guidelines for related phosphonium salts, and may need to perform their own characterization to establish its precise physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Tetraoctylphosphonium Bromide Supplier | Long-Chain PTC Salt [sx-chem.ltd]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. archives.federalregister.gov [archives.federalregister.gov]
- 12. Di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate: synthesis and characterization of a novel, highly hydrophobic ionic liquid for the extraction of scandium, thorium and uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. chemicalbull.com [chemicalbull.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Ethyltrioctylphosphonium Bromide (CAS: 56022-37-8): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1618194#ethyltrioctylphosphonium-bromide-cas-number-56022-37-8-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com